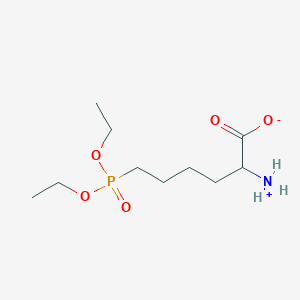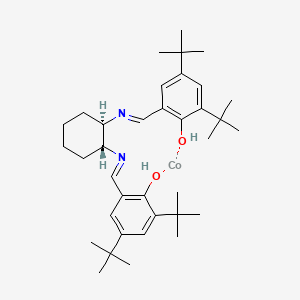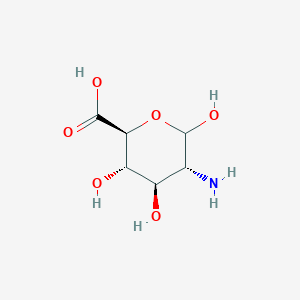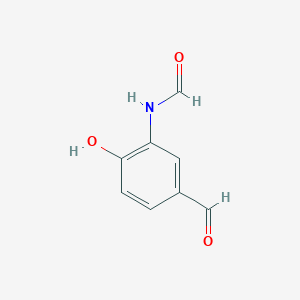
5-BROMO-DC CEP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2’-deoxycytidine-3’-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, commonly known as 5-Bromo-DC CEP, is a halogenated nucleotide analog. It is primarily used in the synthesis of modified oligonucleotides for various biochemical and molecular biology applications. The compound is characterized by the presence of a bromine atom at the 5-position of the cytidine base, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-DC CEP typically involves a multi-step reaction starting from cytidine. The key steps include:
Protection and Activation: The hydroxyl groups of the nucleoside are protected using dimethoxytrityl (DMT) groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
5-Bromo-DC CEP undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical applications.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted cytidine derivatives .
科学的研究の応用
5-Bromo-DC CEP has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for studying DNA-protein interactions and DNA structure.
Biology: Employed in X-ray crystallography to facilitate the determination of DNA structures.
Medicine: Investigated for its potential antiviral and antibacterial properties.
Industry: Utilized in the production of oligonucleotide-based therapeutics and diagnostics.
作用機序
The mechanism of action of 5-Bromo-DC CEP involves its incorporation into oligonucleotides, where the bromine atom at the 5-position can participate in various interactions. This modification can affect the stability and conformation of the DNA, influencing its interactions with proteins and other molecules. The bromine atom can also serve as a site for further chemical modifications, enabling the study of specific molecular pathways .
類似化合物との比較
Similar Compounds
5-Bromo-2’-deoxyuridine: Another halogenated nucleotide used in similar applications.
5-Iodo-2’-deoxycytidine: Similar to 5-Bromo-DC CEP but with an iodine atom instead of bromine.
5-Fluoro-2’-deoxycytidine: Contains a fluorine atom and is used in cancer research.
Uniqueness
This compound is unique due to the presence of the bromine atom, which imparts distinct chemical properties. This makes it particularly useful in applications requiring specific interactions or modifications at the 5-position of the cytidine base .
特性
CAS番号 |
178925-43-4 |
|---|---|
分子式 |
C46H51BrN5O8P |
分子量 |
912.8 g/mol |
IUPAC名 |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-bromo-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C46H51BrN5O8P/c1-31(2)52(32(3)4)61(58-27-13-26-48)60-40-28-42(51-29-39(47)43(50-45(51)54)49-44(53)33-14-9-7-10-15-33)59-41(40)30-57-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-25,29,31-32,40-42H,13,27-28,30H2,1-6H3,(H,49,50,53,54)/t40-,41+,42+,61?/m0/s1 |
InChIキー |
MEFJNSFIFSEDNU-RYHMCHCNSA-N |
異性体SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)Br |
正規SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1142892.png)





